molecular formula C20H17N3O3 B7711413 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No. B7711413
M. Wt: 347.4 g/mol
InChI Key: CVFKEXOECXHGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as EMAQ, is a chemical compound that has been extensively studied for its potential use in scientific research. EMAQ is a quinoline derivative with an oxadiazole ring, and it has shown promise in a variety of research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

Target of Action

SMR000015023, also known as 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, is a complex compound with potential therapeutic applicationsIt’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these interactions can include changes in gene expression, cellular metabolism, and cell proliferation.

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile

Result of Action

Based on its structural similarity to other compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation . These effects could potentially contribute to its therapeutic efficacy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000015023. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the physiological state of the cells and the presence of other drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in laboratory experiments is its unique chemical structure, which may allow for the development of novel chemotherapeutic agents. Additionally, 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of side effects. However, one limitation of using 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in laboratory experiments is its limited solubility, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One area of interest is the development of novel chemotherapeutic agents based on the structure of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. Additionally, further research is needed to fully elucidate the mechanism of action of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol and to identify additional signaling pathways that may be targeted by this compound. Finally, research on the use of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in the treatment of neurological disorders may also be promising.

Synthesis Methods

The synthesis of 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-amino-5-methyl-3-nitropyridine to yield the desired product. This synthesis method has been optimized over time to increase yield and purity, and it has been used to produce 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol for laboratory research purposes.

Scientific Research Applications

3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been studied extensively for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Additionally, 3-(5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-3-25-17-7-5-4-6-14(17)20-22-18(23-26-20)15-11-13-9-8-12(2)10-16(13)21-19(15)24/h4-11H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFKEXOECXHGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Ethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-7-methyl-quinolin-2-ol

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